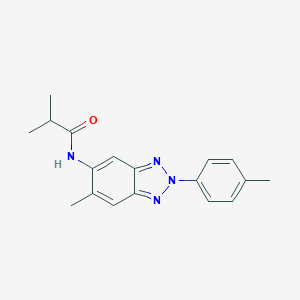
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide, also known as MBI 594AN, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives and has been found to possess various biochemical and physiological effects. In
Scientific Research Applications
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has potential therapeutic implications in cancer research, as CK2 is overexpressed in many cancer cells.
In addition, this compound has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mechanism of Action
The mechanism of action of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Its inhibitory effect on CK2 is due to its ability to bind to the ATP-binding site of the enzyme, thereby preventing its activity. Its modulatory effect on GABA-A receptors is due to its ability to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, it has been found to increase the inhibitory effect of GABA on neuronal activity, thereby reducing seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide in lab experiments is its specificity for protein kinase CK2 and GABA-A receptors. This specificity allows for the selective modulation of these targets without affecting other cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide. One direction is to further investigate its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more soluble analogs of this compound that can be administered in vivo. Finally, future research can focus on the identification of other cellular targets for this compound, which may have potential applications in other areas of research.
Synthesis Methods
The synthesis of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the reaction between 2-amino-5-methylbenzotriazole and isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 210-212°C.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N4O/c1-11(2)18(23)19-15-10-17-16(9-13(15)4)20-22(21-17)14-7-5-12(3)6-8-14/h5-11H,1-4H3,(H,19,23) |
InChI Key |
JBDWMRLBIGFHEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
